1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone
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Overview
Description
1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone is a complex organic compound that features a benzimidazole core, a dichlorophenyl group, and a hydroxypropylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
For industrial production, the preparation method may involve the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride at elevated temperatures, followed by purification steps to achieve high purity . This method is advantageous due to its high yield and low cost, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through hydrogen bonding, π-stacking, and hydrophobic interactions with proteins . These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dichlorophenyl)-3-ethylurea: Shares the dichlorophenyl group but differs in its urea moiety.
1-(2,6-dichlorophenyl)-5-(2,4-difluorophenyl)-7-piperidin-4-yl-3,4-dihydroquinolin-2(1H)-one: Contains a dichlorophenyl group and a quinoline core.
Uniqueness
1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone is unique due to its combination of a benzimidazole core with a hydroxypropylamino substituent, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17Cl2N3O2 |
---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C18H17Cl2N3O2/c19-12-6-7-13(14(20)10-12)17(25)11-23-16-5-2-1-4-15(16)22-18(23)21-8-3-9-24/h1-2,4-7,10,24H,3,8-9,11H2,(H,21,22) |
InChI Key |
PKXYMMDENMLSNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=C(C=C(C=C3)Cl)Cl)NCCCO |
Origin of Product |
United States |
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